4-chloro-2-(propionylamino)benzoic acid
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Overview
Description
4-chloro-2-(propionylamino)benzoic acid is a white crystalline powder that belongs to the class of benzoic acid derivatives. This compound has garnered interest due to its versatile applications in various fields, including medical, environmental, and industrial research.
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-(propanoylamino)benzoic acid is TMEM206, a transmembrane protein . TMEM206 is known to conduct chloride ions (Cl-) across plasma and vesicular membranes .
Mode of Action
4-Chloro-2-(propanoylamino)benzoic acid acts as a small molecule inhibitor of TMEM206 . It inhibits TMEM206 mediated currents, particularly at low pH .
Biochemical Pathways
TMEM206 is involved in several physiological functions, including cell volume regulation, vesicular acidification, transepithelial transport, and cellular signaling . These processes are regulated by the movement of chloride ions (Cl-) across plasma and vesicular membranes, which is facilitated by TMEM206 .
Biochemical Analysis
Cellular Effects
It’s unclear how this compound influences cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s unclear how this compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 4-Chloro-2-(propanoylamino)benzoic acid in laboratory settings, including its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies, have not been extensively studied .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(propionylamino)benzoic acid typically involves the acylation of 4-chloro-2-aminobenzoic acid with propanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(propionylamino)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while hydrolysis can produce 4-chloro-2-aminobenzoic acid and propanoic acid.
Scientific Research Applications
4-chloro-2-(propionylamino)benzoic acid has been utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(2-chlorophenoxy)acetamido)benzoic acid: This compound shares structural similarities and has been studied for its inhibitory effects on ion channels.
4-Chloro-2-methylphenoxyacetic acid: Another related compound used in herbicide formulations.
Uniqueness
4-chloro-2-(propionylamino)benzoic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its versatility in various applications sets it apart from other similar compounds.
Properties
IUPAC Name |
4-chloro-2-(propanoylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-2-9(13)12-8-5-6(11)3-4-7(8)10(14)15/h3-5H,2H2,1H3,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WROIVUCRBDYZPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361752 |
Source
|
Record name | 4-chloro-2-(propanoylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
274901-75-6 |
Source
|
Record name | 4-chloro-2-(propanoylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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